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Compound of Interest

Compound Name:
(3,5-Dichloro-4-

fluorophenyl)methanol

CAS No.: 1520187-20-5

Cat. No.: B1434710

Get Quote

CAS Number: 1520187-20-5[1]

Executive Summary
(3,5-Dichloro-4-fluorophenyl)methanol is a specialized halogenated benzyl alcohol

intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its

structural core—a phenyl ring substituted with two chlorine atoms and one fluorine atom—

imparts specific lipophilic and metabolic properties to drug candidates, often used to block

metabolic oxidation at the para-position or to modulate the electronic properties of a

pharmacophore.

This guide details the physicochemical profile, synthesis, and downstream application of this

compound, specifically focusing on its activation for nucleophilic coupling reactions.

Physicochemical Profile
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Property Specification

CAS Number 1520187-20-5

IUPAC Name (3,5-Dichloro-4-fluorophenyl)methanol

Molecular Formula C₇H₅Cl₂FO

Molecular Weight 195.02 g/mol

Appearance Colorless oil to low-melting solid [1]

Solubility Soluble in DCM, Methanol, THF, Ethyl Acetate

Key Functional Group Primary Benzyl Alcohol (-CH₂OH)

Analytical Characterization (¹H NMR)
Source: WO2021130492A1 [1]

Solvent: CDCl₃ (400 MHz)

Peaks:

δ 7.32 (d, J = 6.2 Hz, 2H, Ar-H)

δ 4.64 (s, 2H, -CH₂-)

Note: Hydroxyl proton (-OH) often broad or not observed depending on

concentration/water content.

Synthesis Strategy (Upstream)
While (3,5-Dichloro-4-fluorophenyl)methanol is commercially available, it is synthesized in

the laboratory via the reduction of its corresponding carboxylic acid or ester precursors. The

presence of the fluorine atom requires controlled reduction conditions to avoid defluorination.

Protocol: Reduction of 3,5-Dichloro-4-fluorobenzoic
Acid
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Objective: Convert the carboxylic acid functionality to a primary alcohol.

Reagents:

Precursor: 3,5-Dichloro-4-fluorobenzoic acid (CAS 403-17-8 for isomer reference) or Methyl

3,5-dichloro-4-fluorobenzoate.

Reducing Agent: Sodium Borohydride (NaBH₄) with Iodine (I₂) or Lithium Aluminum Hydride

(LiAlH₄).

Solvent: Anhydrous THF.

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).

Dissolution: Dissolve 3,5-dichloro-4-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.5 M

concentration).

Activation (In-situ Borane generation): Cool to 0°C. Add NaBH₄ (2.5 eq) followed by the

dropwise addition of Iodine (1.0 eq) in THF. Note: This generates Borane-THF in situ, a

milder chemoselective reducing agent than LiAlH₄.

Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 2–4 hours.

Monitor by TLC (disappearance of acid).

Quench: Cool to 0°C. Carefully quench with Methanol (excess) to destroy residual borane,

followed by 1M HCl.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram
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Caption: Reduction pathway converting the benzoic acid precursor to the target alcohol via in-

situ borane generation.

Applications & Reactivity (Downstream)
In medicinal chemistry, this alcohol is rarely the final endpoint. It serves as a "handle" to attach

the lipophilic 3,5-dichloro-4-fluorophenyl moiety to a pharmacophore. The most common

transformation is the conversion of the hydroxyl group into a leaving group (Chloride, Bromide,

or Mesylate) for subsequent nucleophilic substitution (Sₙ2).

Protocol: Activation to Benzyl Chloride
Context: This protocol is adapted from patent WO2021130492A1, describing the synthesis of

anti-inflammatory derivatives [1].

Reagents:

Substrate: (3,5-Dichloro-4-fluorophenyl)methanol.[1][2]

Reagent: Thionyl Chloride (SOCl₂).[3][4][5]

Catalyst: DMF (Dimethylformamide) - catalytic drops.

Solvent: Dichloromethane (DCM).[2]

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with (3,5-Dichloro-4-fluorophenyl)methanol (1.0 eq)

and DCM (10–15 volumes).
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Cooling: Cool the solution to 0°C using an ice bath.

Addition: Add Thionyl Chloride (5.0 eq) dropwise. Add 2–3 drops of DMF to catalyze the

formation of the Vilsmeier-Haack intermediate.

Reaction: Remove the ice bath and stir at Room Temperature for 2.5 hours.

Monitoring: Monitor by TLC or LCMS for complete conversion of the alcohol to the chloride.

Quench & Isolation:

Quench carefully with water at 0°C.

Separate phases.[6] Extract the aqueous phase with DCM.

Dry organic layers over MgSO₄ or Na₂SO₄ and concentrate.

Result: 3,5-Dichloro-4-fluorobenzyl chloride (often used directly without further purification

due to instability).

Application Logic Diagram
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Caption: Workflow for converting the alcohol into a reactive electrophile for drug synthesis.

Safety & Handling
Hazard Classification (GHS):

Skin Irritation: Category 2 (Causes skin irritation).

Eye Irritation: Category 2A (Causes serious eye irritation).

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry place. Keep container tightly closed. While stable at room

temperature, long-term storage under inert gas (Nitrogen/Argon) is recommended to prevent

oxidation to the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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